![molecular formula C9H12O2 B14608412 (1R,8S)-Bicyclo[6.1.0]nonane-2,7-dione CAS No. 60582-66-3](/img/structure/B14608412.png)
(1R,8S)-Bicyclo[6.1.0]nonane-2,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,8S)-Bicyclo[610]nonane-2,7-dione is a bicyclic organic compound characterized by its unique structure, which includes a fused ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R,8S)-Bicyclo[6.1.0]nonane-2,7-dione typically involves the use of cyclization reactions. One common method includes the intramolecular cyclization of suitable precursors under specific conditions, such as the presence of a strong acid or base to facilitate the formation of the bicyclic structure.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: (1R,8S)-Bicyclo[6.1.0]nonane-2,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone to diols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions vary depending on the desired product, but may include the use of halogens or other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce diols.
Wissenschaftliche Forschungsanwendungen
(1R,8S)-Bicyclo[6.1.0]nonane-2,7-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which (1R,8S)-Bicyclo[6.1.0]nonane-2,7-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
- (1R,8R)-3-Methylenebicyclo[6.1.0]nonane
- (1R,8R)-2-Methylbicyclo[6.1.0]nonane
- (1R,2R,7R,8S)-2,7-Dimethylbicyclo[6.1.0]nonane
Comparison: Compared to these similar compounds, (1R,8S)-Bicyclo[6.1.0]nonane-2,7-dione is unique due to its diketone functionality, which imparts distinct chemical reactivity and potential applications. The presence of two carbonyl groups in the bicyclic framework allows for diverse chemical transformations and interactions.
Eigenschaften
CAS-Nummer |
60582-66-3 |
|---|---|
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
(1S,8R)-bicyclo[6.1.0]nonane-2,7-dione |
InChI |
InChI=1S/C9H12O2/c10-8-3-1-2-4-9(11)7-5-6(7)8/h6-7H,1-5H2/t6-,7+ |
InChI-Schlüssel |
LFKARVLHKTVTMQ-KNVOCYPGSA-N |
Isomerische SMILES |
C1CCC(=O)[C@H]2C[C@H]2C(=O)C1 |
Kanonische SMILES |
C1CCC(=O)C2CC2C(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-3-[(2-methylphenyl)methylidene]oxolan-2-one](/img/structure/B14608340.png)
![11H-Pyrido[2,1-b]quinazolin-11-one, 3-chloro-6,7,8,9-tetrahydro-](/img/structure/B14608341.png)

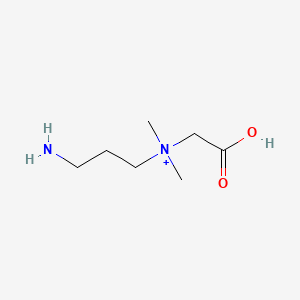
![1-[(5Z,8Z,10Z)-1,4-Diphenyl-7H-pyridazino[4,5-d]azonin-7-yl]ethan-1-one](/img/structure/B14608361.png)

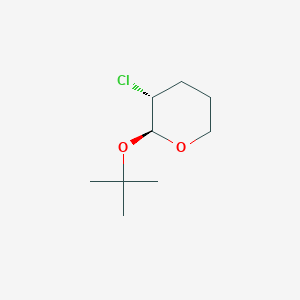
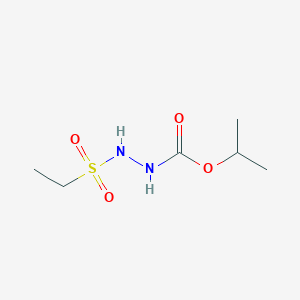

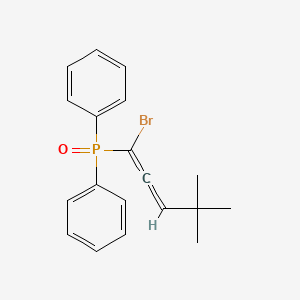
![1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine](/img/structure/B14608393.png)
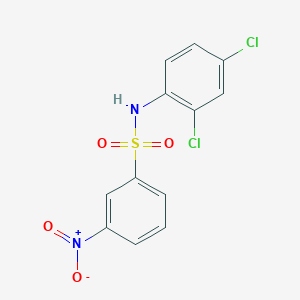
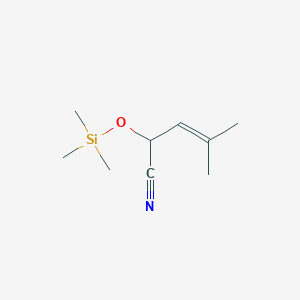
![Pyridine, 2-[[(2-methoxy-5-methylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14608409.png)
